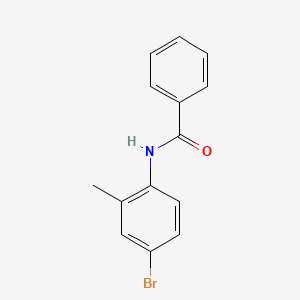

N-(4-bromo-2-methylphenyl)benzamide

Vue d'ensemble

Description

“N-(4-bromo-2-methylphenyl)benzamide” is a chemical compound with the empirical formula C14H12BrNO . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “N-(4-bromo-2-methylphenyl)benzamide” is 290.16 . The compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms .Applications De Recherche Scientifique

Synthesis and Characterization

- N-(4-bromo-2-methylphenyl)benzamide derivatives, particularly those involving metals like Cu(II) and Ni(II), have been synthesized and characterized. The studies focus on understanding their elemental compositions, molecular structures, and spectroscopic properties (Binzet, Külcü, Flörke, & Arslan, 2009).

Antifungal Activity

- Derivatives of N-(4-bromo-2-methylphenyl)benzamide have been explored for their antifungal properties. These derivatives show significant activity against phytopathogenic fungi and common yeasts, indicating their potential in developing new antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, Poenaru, 2018).

Anticancer Properties

- Certain benzamide derivatives, like N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, have been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis. These compounds have shown potential in cancer treatment, with some demonstrating good inhibitory activity and oral exposure in animal models (Xu, Miao, Pan, Navarro, Tonra, Mitelman, Camara, Deevi, Kiselyov, Kussie, Wong, Liu, 2006).

Antimicrobial Activity

- Research has been conducted on the antimicrobial properties of N-(4-bromo-2-methylphenyl)benzamide derivatives. These studies have shown promising results against a range of bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Ienascu, Obiștioiu, Popescu, Stefanut, Gyongyi, Jurca, Ciavoi, Bechir, Bechir, Cata, 2019).

Molecular Imaging and Diagnosis

- Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been used in the imaging of melanoma metastases, demonstrating high uptake and tissue selectivity in melanoma cells. This application is crucial for improving the diagnosis and treatment of melanoma (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, Haberkorn, 2000).

Crystal Structure Analysis

- The crystal structure of certain N-(4-bromo-2-methylphenyl)benzamide compounds has been extensively analyzed, providing insights into their solid-state chemistry and potential applications in material science (Gao & Qiao, 2015).

Propriétés

IUPAC Name |

N-(4-bromo-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKRDTSTHRJSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)benzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)

![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)

![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)

![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)

![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)